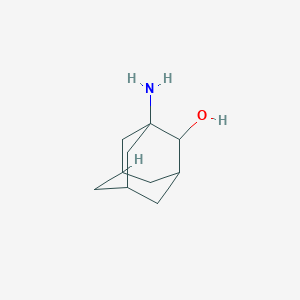
8-aminoquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-aminoquinazolin-4(3H)-one is a heterocyclic organic compound that has been widely studied for its potential applications in the field of medicinal chemistry. It is a derivative of quinazoline, a bicyclic aromatic compound that has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. In
Applications De Recherche Scientifique
Malaria Treatment
8-Aminoquinazolin-4(3H)-one derivatives have been identified as potential inhibitors of plasmepsins, enzymes crucial in the malaria-causing Plasmodium falciparum's life cycle. These compounds show promising activity against malaria and exhibit selectivity over human aspartic proteases, indicating their potential as antimalarial agents. Studies suggest that modifications to these compounds can further enhance their efficacy and selectivity (Rasina et al., 2016) (Rasina et al., 2018).
Synthesis of Radiolabeled Compounds
This compound has been used in the synthesis of carbon-14 labeled compounds, which are valuable in pharmacological and environmental studies. These radiolabeled compounds provide a way to trace chemical pathways and interactions in biological systems (Saemian et al., 2009).
Antiviral Research
Recent research has explored the potential of this compound derivatives in treating viruses like SARS-CoV-2. Studies have found that certain derivatives exhibit significant antiviral activity and have promising pharmacokinetic properties, making them potential candidates for COVID-19 treatment (Shin et al., 2022).
Organocatalysis
This compound has been used as an organocatalyst in chemical reactions, such as the synthesis of tertiary amines and the reduction of nitroarenes. This highlights its versatility in facilitating various organic transformations (Thakur et al., 2018) (Thakur et al., 2018).
Kinase Inhibition and Cancer Treatment
4-Aminoquinazoline derivatives, closely related to this compound, have been used in the development of kinase inhibitors. These compounds have applications in cancer treatment, targeting various types of cancer including lung, breast, and colorectal cancers (Das & Hong, 2019).
Novel Methodologies in Chemistry
This compound has been utilized in the development of novel chemical synthesis methods, such as the direct amination of quinazolin-4(3H)-ones and the synthesis of new molecular structures. These methodologies are important for advancing the field of organic chemistry and for the creation of new compounds with potential biological activities (Barlaam et al., 2012) (Åkerbladh & Odell, 2016).
Propriétés
IUPAC Name |
8-amino-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,9H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVNSJBGHICCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130148-49-1 |
Source


|
| Record name | 8-amino-1,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2744065.png)
![4-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2744068.png)

![5-((3-Chlorophenyl)(2,6-dimethylmorpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2744072.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2744075.png)
![2-(6-Tert-butylpyridazin-3-yl)-5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2744077.png)



![Methyl 2-[6-sulfamoyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2744083.png)
